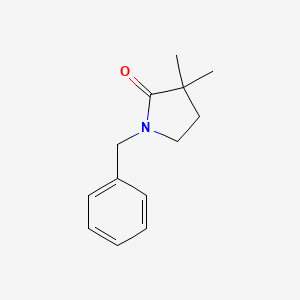

1-Benzyl-3,3-dimethylpyrrolidin-2-one

Description

General Overview of Pyrrolidinone Derivatives in Synthetic Organic Chemistry

The pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in organic chemistry. This structural motif is present in a vast array of natural products and synthetically derived molecules with significant biological activities. Pyrrolidinone derivatives are foundational to the development of pharmaceuticals, including nootropic agents like piracetam, which highlights the versatility of this heterocyclic system. researchgate.net The inherent polarity and hydrogen bonding capabilities of the lactam functional group contribute to the diverse applications of these compounds. The synthesis of the pyrrolidinone core can be achieved through various methods, including the cyclization of γ-amino acids or the reaction of donor-acceptor cyclopropanes with primary amines. nih.gov

Academic Significance of N-Benzylated Lactam Scaffolds

The introduction of a benzyl (B1604629) group onto the nitrogen atom of a lactam, creating an N-benzylated scaffold, is a common and significant strategy in medicinal chemistry and organic synthesis. The benzyl group can serve multiple roles; it can act as a protecting group for the nitrogen atom, which can be removed under specific conditions, or it can be an integral part of the final molecule, contributing to its biological activity. In many instances, the benzyl moiety enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties. Furthermore, the benzyl group can engage in specific binding interactions, such as pi-stacking, with biological targets. Research has shown that N-benzylated lactams are key intermediates in the synthesis of various compounds, including analogues of the antidepressant rolipram.

Structural Context of 1-Benzyl-3,3-dimethylpyrrolidin-2-one within the Pyrrolidinone Family

1-Benzyl-3,3-dimethylpyrrolidin-2-one is a specific derivative within the broader pyrrolidinone family. Its structure is characterized by three key features:

The Pyrrolidin-2-one Core : This is the fundamental five-membered lactam ring.

The N-Benzyl Group : A benzyl group (a phenylmethyl group) is attached to the nitrogen atom at position 1.

The Gem-Dimethyl Group : Two methyl groups are attached to the carbon atom at position 3 of the ring. This "gem-dimethyl" substitution is a notable feature that imparts specific steric and conformational properties to the molecule.

This particular combination of a bulky N-benzyl group and a sterically hindered C3-position distinguishes it from simpler analogues like 1-benzylpyrrolidin-2-one or 1-benzyl-3-pyrrolidinone. chemicalbook.com The gem-dimethyl substitution, in particular, can influence the reactivity of adjacent functional groups and lock the conformation of the pyrrolidine (B122466) ring, which can be advantageous in the design of stereochemically defined molecules.

A key application of 1-Benzyl-3,3-dimethylpyrrolidin-2-one is its use as a starting material in the synthesis of more complex molecules. Specifically, it has been utilized in the preparation of derivatives of 3,3-dimethylproline, a non-standard amino acid. nih.gov

Detailed Research Findings

In a notable study focused on creating versatile intermediates for the synthesis of 3,3-dimethylproline derivatives, 1-Benzyl-3,3-dimethylpyrrolidin-2-one was employed as a key starting material. The research by Medina, J. R., et al., published in The Journal of Organic Chemistry, outlines a multi-step synthesis that begins with this compound. nih.gov

The physical and chemical properties of compounds structurally related to 1-Benzyl-3,3-dimethylpyrrolidin-2-one are well-documented, providing a basis for understanding its characteristics.

Table 1: Physicochemical Properties of Related Pyrrolidinone Compounds

| Property | 1-Benzyl-2-pyrrolidinone | 1-Benzyl-3-pyrrolidinone |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol | 175.23 g/mol |

| CAS Number | 5291-77-0 | 775-16-6 |

| Appearance | Clear colorless to yellow liquid | - |

| Boiling Point | - | 77 °C / 0.01 mmHg |

| Density | 1.095 g/mL at 25 °C | 1.091 g/mL at 25 °C |

Data sourced from publicly available chemical databases. google.comuran.ua

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,3-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-13(2)8-9-14(12(13)15)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIUIUXHGDXWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1=O)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 1 Benzyl 3,3 Dimethylpyrrolidin 2 One Chemistry

Electron Transfer and Radical-Mediated Pathways (e.g., Rebound Cyclizations, Memory of Chirality)

While direct studies on electron transfer reactions of 1-benzyl-3,3-dimethylpyrrolidin-2-one are not extensively documented, analogous systems suggest that radical-mediated pathways are plausible under specific conditions. Reductive radical cyclizations are a known method for preparing N-heterocyclic motifs like lactams from α-haloamides. nih.gov For a derivative of 1-benzyl-3,3-dimethylpyrrolidin-2-one, such as an α-halo substituted version, a radical cyclization could be initiated. However, a significant challenge in radical cyclizations of amides is the slow rotation around the amide C–N bond, which often favors an acyclic hydrodehalogenated product over the desired cyclized lactam. nih.govthieme-connect.de Photoenzymatic methods using flavin-dependent 'ene'-reductases have been shown to overcome this by selectively binding the cis-amide isomer, thereby preorganizing the substrate for cyclization and improving the yield of the lactam product. nih.govthieme-connect.de

In the context of stereochemistry, the concept of "memory of chirality" is relevant for reactions involving chiral derivatives of 1-benzyl-3,3-dimethylpyrrolidin-2-one. This phenomenon describes the retention of stereochemical information in a reactive, and often achiral, intermediate. researchgate.netelsevierpure.com For instance, if a chiral center at the α-position to the carbonyl were to be temporarily destroyed by forming a planar enolate, the axial chirality of the transient enolate intermediate could still direct the outcome of a subsequent reaction, leading to a product with high enantioselectivity. researchgate.netelsevierpure.com This has been demonstrated in the asymmetric synthesis of pyrrolidines and piperidines through intramolecular reactions of α-amino ester enolates. researchgate.netelsevierpure.comnih.gov

Furthermore, cascade radical reactions have been utilized to form α,β-unsaturated-β-aryl-γ-lactams from N-propargyl benzamides. nih.gov This involves the generation of a vinyl radical which then undergoes an ipso-cyclization. nih.gov A suitably substituted derivative of 1-benzyl-3,3-dimethylpyrrolidin-2-one could potentially undergo similar radical-mediated transformations.

Nucleophilic Addition and Substitution Mechanisms

The carbonyl group of the lactam in 1-benzyl-3,3-dimethylpyrrolidin-2-one is the primary site for nucleophilic attack. However, the resonance stabilization of the amide bond renders the carbonyl carbon less electrophilic than that of a ketone. Consequently, reactions with nucleophiles often require activation or forcing conditions. Nucleophilic addition to the carbonyl can lead to the formation of a tetrahedral intermediate. Depending on the nature of the nucleophile and the reaction conditions, this intermediate can either revert to the starting material or proceed to ring-opening.

Nucleophilic substitution reactions at the carbonyl carbon are also possible, typically proceeding through a nucleophilic acyl substitution mechanism. This would involve the departure of a leaving group, though in the case of the lactam ring, this would necessitate ring opening. More common are substitution reactions occurring at other positions of the molecule, which are influenced by the electronic properties of the lactam. For example, nucleophilic substitution of benzylic bromides with sodium azide (B81097) has been effectively combined with a subsequent copper-catalyzed (3+2) cycloaddition in a one-pot process to form bis(1,2,3-triazole) derivatives. nih.gov

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

1,3-Dipolar cycloaddition is a powerful method for the construction of five-membered heterocyclic rings. wikipedia.orgnih.gov While 1-benzyl-3,3-dimethylpyrrolidin-2-one itself is not a 1,3-dipole or a typical dipolarophile, its derivatives can be designed to participate in such reactions. A notable example is the 1,3-dipolar cycloaddition of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione, a closely related compound. researchgate.net In this reaction, the exocyclic methylene (B1212753) group acts as the dipolarophile, reacting with a nitrile oxide (the 1,3-dipole) to form a novel isoxazolinyl spiropyrrolidinedione. researchgate.net The mechanism is a concerted [3+2] cycloaddition, a highly regio- and stereoselective process. nih.govmdpi.com This demonstrates the potential of introducing an unsaturated moiety onto the 1-benzyl-3,3-dimethylpyrrolidin-2-one scaffold to enable its participation in cycloaddition reactions. Azomethine ylides are another class of 1,3-dipoles that are widely used to synthesize pyrrolidine-containing heterocyclic compounds through [3+2] cycloaddition reactions with various olefins. mdpi.com

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Palladium-catalyzed)

Transition metal catalysis, particularly with palladium, offers a versatile platform for the functionalization of lactams like 1-benzyl-3,3-dimethylpyrrolidin-2-one. Palladium-catalyzed reactions can facilitate C-H activation and cross-coupling reactions that are otherwise challenging. researchgate.net For instance, the α-arylation of N-Boc-pyrrolidine has been achieved enantioselectively using a palladium catalyst. researchgate.net This reaction proceeds via deprotonation at the α-position to form a chiral organozinc intermediate, which then undergoes palladium-catalyzed cross-coupling with an aryl halide. researchgate.net A similar strategy could be envisioned for the α-arylation of 1-benzyl-3,3-dimethylpyrrolidin-2-one.

The general mechanism for palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. pitt.eduresearchgate.net In the context of C-H activation, the cycle may involve coordination of the palladium catalyst to the substrate, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate can then react with a coupling partner.

Palladium-catalyzed tandem reactions have also been developed for the synthesis of N-aryl-2-benzyl pyrrolidines. nih.gov These reactions can involve a sequence of N-arylation and carboamination. nih.gov Furthermore, palladium-catalyzed formal (4+1) cycloaddition reactions between amido-tethered allylic carbonates and sulfur ylides provide an efficient route to γ-lactam compounds. acs.orgacs.org

The following table summarizes various palladium-catalyzed reactions applicable to pyrrolidine (B122466) and lactam synthesis, which could be adapted for 1-benzyl-3,3-dimethylpyrrolidin-2-one.

| Reaction Type | Catalyst/Ligand System | Substrate Type | Product | Ref. |

| Enantioselective α-Arylation | Pd(OAc)₂ / P(tBu)₃ | N-Boc-pyrrolidine / Organozinc | α-Aryl-N-Boc-pyrrolidine | researchgate.net |

| Tandem N-Arylation/Carboamination | Pd₂(dba)₃ / BINAP | γ-Amino alkene / Aryl bromide | N-Aryl-2-benzylpyrrolidine | nih.gov |

| (4+1) Cycloaddition | Pd₂(dba)₃ / dppe | Amido-tethered allylic carbonate / Sulfur ylide | γ-Lactam | acs.orgacs.org |

| Direct α-Arylation | [PdCl(allyl)]₂ / NiXantPhos | Benzyl (B1604629) thioether / Aryl bromide | α-Aryl benzyl thioether | nih.gov |

| Heck Reaction | Pd(dbpf)Cl₂ | Aryl bromide / Baylis-Hillman adduct | α-Benzyl-β-keto ester | organic-chemistry.org |

Rearrangement Reactions

Rearrangement reactions of the 1-benzyl-3,3-dimethylpyrrolidin-2-one skeleton are not extensively reported. However, related cyclic systems can undergo rearrangements under certain conditions. For instance, acid-catalyzed rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine has been observed. This reaction is proposed to proceed through a reversible tautomeric equilibrium via a ring-opened intermediate. The presence of substituents can significantly influence the feasibility and outcome of such rearrangements. The gem-dimethyl group at the C3 position of 1-benzyl-3,3-dimethylpyrrolidin-2-one would likely play a crucial role in any potential rearrangement, possibly through steric effects or by influencing the stability of intermediates.

Enolate Chemistry and Alkylation at the α-Position

The α-protons to the carbonyl group in 1-benzyl-3,3-dimethylpyrrolidin-2-one are acidic and can be removed by a strong base to form an enolate. This enolate is a key reactive intermediate for various transformations, particularly alkylation reactions. The formation of the enolate creates a nucleophilic carbon at the α-position, which can then react with electrophiles such as alkyl halides.

The synthesis of 3,3-dimethylproline derivatives has been accomplished starting from a known pyrrolidinone, which serves as a precursor to 1-benzyl-3,3-dimethylpyrrolidin-2-one. figshare.comnih.gov This synthesis implicitly involves the manipulation of the α-position, likely through enolate chemistry. The enolate of 1-benzyl-3,3-dimethylpyrrolidin-2-one can be generated using strong bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). The resulting enolate can then be trapped with an electrophile.

An example of a related reaction is the organocatalytic allylic alkylation of α-benzylidene succinimides with Morita–Baylis–Hillman (MBH) carbonates. semanticscholar.org In this case, a chiral phosphine (B1218219) catalyst is used to achieve high yields and enantioselectivities. semanticscholar.org This highlights the potential for stereocontrolled alkylation at the α-position of derivatives of 1-benzyl-3,3-dimethylpyrrolidin-2-one.

The table below outlines the key steps in the α-alkylation of a generic lactam like 1-benzyl-3,3-dimethylpyrrolidin-2-one via its enolate.

| Step | Description | Reagents | Intermediate |

| 1. Enolate Formation | Deprotonation at the α-carbon using a strong, non-nucleophilic base. | LDA, KHMDS, NaHMDS in an aprotic solvent (e.g., THF) at low temperature. | Lactam enolate |

| 2. Alkylation | The nucleophilic enolate attacks an electrophile, forming a new C-C bond. | Alkyl halide (e.g., R-X) | α-Alkylated lactam |

Stereochemical Aspects and Chiral Synthesis of 1 Benzyl 3,3 Dimethylpyrrolidin 2 One Derivatives

Analysis of Stereogenic Centers and Absolute Configuration

The parent compound, 1-benzyl-3,3-dimethylpyrrolidin-2-one, is achiral as it lacks any stereogenic centers. Chirality is introduced into its derivatives through substitution at the C2, C4, or C5 positions of the pyrrolidinone ring, or on the benzyl (B1604629) group. The creation of a stereocenter, most commonly at the C2 or C5 position, is a key focus in the synthesis of advanced intermediates.

A notable example is the introduction of a cyano group at the C2 position, creating the derivative Benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate. This substitution renders the C2 carbon a stereogenic center, leading to a racemic mixture of (R)- and (S)-enantiomers. The synthesis of this racemic nitrile has been accomplished in four steps from the known pyrrolidinone precursor. nih.gov

The resolution of this racemic mixture is a critical step to access optically pure materials. This has been successfully achieved using preparative chiral High-Performance Liquid Chromatography (HPLC), which separates the two enantiomers, (+)-9 and (-)-9. The absolute configurations of these enantiomers and their subsequent products, such as 3,3-dimethylprolines and 3,3-dimethylprolinamides, were determined by correlation with an intermediate of known absolute stereochemistry. nih.gov This correlation allows for the unambiguous assignment of the (R) or (S) configuration to each of the separated enantiomers, providing access to stereochemically defined building blocks for further synthetic applications.

Table 1: Chiral Derivatives of 1-Benzyl-3,3-dimethylpyrrolidin-2-one

| Derivative Name | Stereogenic Center | Method of Chiral Access |

|---|---|---|

| Benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate | C2 | Resolution of racemate via chiral HPLC |

Diastereoselectivity and Enantioselectivity in Synthesis

While resolution of racemates is a viable strategy, the development of diastereoselective and enantioselective synthetic methods is often more efficient for producing single enantiomers. For pyrrolidinone systems, such strategies typically involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool". researchgate.net

In the context of 1-benzyl-3,3-dimethylpyrrolidin-2-one derivatives, stereoselective synthesis would aim to control the formation of new stereocenters. For instance, an asymmetric synthesis of a C2-substituted derivative would seek to produce predominantly one enantiomer over the other, quantified by the enantiomeric excess (e.e.). Similarly, if a second stereocenter were introduced into a molecule that already contains one, a diastereoselective reaction would aim to form one diastereomer in preference to the other, measured by the diastereomeric excess (d.e.).

While the literature contains numerous examples of asymmetric syntheses of pyrrolidines and γ-lactams, specific, high-yielding diastereoselective or enantioselective methods for the 1-benzyl-3,3-dimethylpyrrolidin-2-one scaffold are not yet extensively documented in dedicated studies. General approaches, such as the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes, represent a potential avenue for the enantioselective construction of such substituted pyrrolidine (B122466) rings. mdpi.com

Conformational Analysis of the Pyrrolidinone Ring System

The five-membered pyrrolidinone ring, or γ-lactam, is not planar. Its conformation is a crucial determinant of the spatial orientation of its substituents, which in turn affects its biological activity and reactivity. The conformation of the γ-lactam ring is primarily dictated by the planarity of the amide bond (O=C-N), which forces three of the ring atoms (C2, N1, C5) and the carbonyl oxygen to lie in or close to a plane. nih.gov

To minimize ring strain, the remaining two carbon atoms, C3 and C4, are puckered out of this plane. This typically results in two low-energy conformations: the envelope (E) and the twist (T) conformations. In the envelope conformation, one of the atoms is maximally out of the plane formed by the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. nih.gov

For N-substituted 2-pyrrolidinones, theoretical and NMR spectroscopic studies have shown that the ring often adopts an envelope conformation. scielo.brcopernicus.org In the case of 1-benzyl-3,3-dimethylpyrrolidin-2-one, the presence of the gem-dimethyl group at the C3 position introduces significant steric constraints. These bulky groups are expected to influence the ring's puckering to minimize steric interactions. Based on studies of related 3-substituted pyrrolidinones, it is likely that the ring will adopt an envelope conformation where the C4 atom is out of the plane to alleviate steric strain between the C3-dimethyl groups and the substituents at C2 and C5. The exact preferred conformation (i.e., which atom puckers and in which direction) would also be influenced by the N-benzyl group and any other substituents on the ring. nih.gov

Table 2: Predicted Conformational Features of the 1-Benzyl-3,3-dimethylpyrrolidin-2-one Ring

| Feature | Description |

|---|---|

| Ring Pucker | Non-planar, likely an envelope (E) conformation. |

| Influence of Amide Bond | The planarity of the O=C-N group constrains C2, N1, and C5. |

| Influence of C3-Substituents | The gem-dimethyl group at C3 introduces steric strain, influencing the specific envelope conformation adopted (e.g., C4-endo or C4-exo pucker). |

| N-Substituent | The bulky N-benzyl group can also influence the conformational equilibrium of the ring. |

Derivatization and Functionalization Strategies for the Pyrrolidinone Scaffold

Modification at the N-Benzyl Moiety

The N-benzyl group in 1-Benzyl-3,3-dimethylpyrrolidin-2-one offers several avenues for modification. These modifications can influence the compound's steric and electronic properties, as well as provide a handle for further conjugation.

Debenzylation: A primary modification is the removal of the benzyl (B1604629) group to yield the corresponding N-unsubstituted pyrrolidinone. This transformation is crucial for introducing alternative N-substituents. Palladium-catalyzed hydrogenation is a common method for N-debenzylation. For instance, in the synthesis of 2-aminopyridinomethyl pyrrolidine (B122466) derivatives, which are potent and selective neuronal nitric oxide synthase inhibitors, the deprotection of an N-benzyl group was a key step. It was found that the addition of acetic acid can facilitate this N-benzyl deprotection during palladium-catalyzed hydrogenation nih.gov.

Substitution on the Benzyl Ring: The aromatic ring of the N-benzyl group can be functionalized through electrophilic aromatic substitution reactions. Halogenation, nitration, and Friedel-Crafts reactions can introduce a variety of substituents (e.g., -Cl, -Br, -NO₂, -alkyl, -acyl) onto the phenyl ring. These substituents can alter the molecule's lipophilicity, electronic properties, and potential for further interactions with biological targets. The specific reaction conditions would need to be optimized to avoid side reactions on the pyrrolidinone core.

Table 1: Potential Modifications at the N-Benzyl Moiety

| Modification Type | Reagents and Conditions (Illustrative) | Potential Product |

| Debenzylation | H₂, Pd(OH)₂/C, EtOH, 60°C, with Acetic Acid | 3,3-dimethylpyrrolidin-2-one |

| Aromatic Nitration | HNO₃, H₂SO₄ | 1-(nitrobenzyl)-3,3-dimethylpyrrolidin-2-one |

| Aromatic Halogenation | Br₂, FeBr₃ | 1-(bromobenzyl)-3,3-dimethylpyrrolidin-2-one |

Functionalization at the Pyrrolidinone Ring Carbons (e.g., C-3, C-4, C-5)

Functionalization of the carbon atoms of the pyrrolidinone ring is a key strategy for introducing structural diversity and modulating the pharmacological profile of the molecule.

Functionalization at C-4: The C-4 position of the pyrrolidinone ring is a common site for derivatization. One approach involves the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives. A synthetic route to these compounds starts from itaconic acid and substituted benzylamines, leading to the formation of a 1-benzyl-5-oxopyrrolidine-3-carboxylic acid intermediate. This intermediate can then be converted to the corresponding amide, which is subsequently reduced to the 4-(aminomethyl) derivative uran.ua.

Functionalization at C-5: The C-5 position, adjacent to the nitrogen atom, can also be functionalized. A general strategy for the synthesis of N-benzyl-5(S)-substituted pyrrolidin-2-ones involves the use of N-benzyl-5(S)-pyroglutaminol as a starting material. This chiral synthon can undergo a Mitsunobu reaction with various nucleophiles, such as substituted pyrazoles or imidazoles, to introduce substituents at the C-5 position researchgate.net. While this approach starts from a different precursor, it highlights a feasible strategy for C-5 functionalization that could potentially be adapted.

Table 2: Potential Functionalization at Pyrrolidinone Ring Carbons

| Position | Functionalization Strategy | Example Precursor/Reaction | Potential Functional Group |

| C-4 | Synthesis from itaconic acid | Curtius rearrangement of a carboxylic acid | -CH₂NH₂ |

| C-5 | Mitsunobu reaction | N-benzyl-5(S)-pyroglutaminol with a nucleophile | Heterocyclic moieties (e.g., pyrazole, imidazole) |

Ring Expansion and Contraction Reactions

Modification of the core pyrrolidinone scaffold through ring expansion or contraction can lead to novel heterocyclic systems with distinct conformational properties and biological activities.

Ring Expansion: The Beckmann rearrangement is a classic method for the ring expansion of cyclic ketones to lactams. This reaction proceeds through an oxime intermediate. For 1-Benzyl-3,3-dimethylpyrrolidin-2-one, conversion of the C-2 carbonyl group to its corresponding oxime, followed by treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride, could potentially lead to a six-membered caprolactam derivative masterorganicchemistry.comwikipedia.orgnih.gov. The regioselectivity of the rearrangement would be a key consideration. For instance, the Beckmann rearrangement of (1E,2E)-2-arylidenecyclopentanone O-tosyl oximes has been shown to exclusively form (E)-3-arylidenepiperidin-2-ones derpharmachemica.com.

Ring Contraction: The Favorskii rearrangement of α-halo cyclic ketones in the presence of a base provides a route to ring-contracted carboxylic acid derivatives. If 1-Benzyl-3,3-dimethylpyrrolidin-2-one were to be α-halogenated at the C-3 position (which is challenging due to the gem-dimethyl substitution), a subsequent Favorskii rearrangement could theoretically lead to a cyclopropane-containing intermediate that would then open to form a four-membered azetidine (B1206935) carboxylic acid derivative. However, a more plausible substrate for such a rearrangement would be an α-halo derivative at the C-5 position. The reaction of α-halo ketones with a base like an alkoxide or hydroxide (B78521) leads to the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring opening nrochemistry.comwikipedia.orgadichemistry.com.

Heterocycle Annulation and Fusion with Pyrrolidinone Core

Fusing an additional heterocyclic ring onto the pyrrolidinone scaffold can create complex, rigid structures with unique three-dimensional shapes, which can be advantageous for binding to specific biological targets.

One potential strategy for heterocycle annulation is through a [3+2] cycloaddition reaction. For example, the reaction of in situ-generated heteroaromatic N-ylides with electron-deficient olefins can lead to the formation of fused polycyclic systems. While not demonstrated on 1-Benzyl-3,3-dimethylpyrrolidin-2-one itself, this methodology has been used to synthesize diverse fused polyheterocyclic compounds mdpi.com. A plausible approach for the target molecule could involve creating a reactive site on the pyrrolidinone ring that can participate in such cycloaddition reactions.

Another approach involves the thiolative annulation of N-benzyl-N-cyanopropiolamides, which can lead to the divergent synthesis of pyrroloquinazolin-1-ones. This reaction proceeds through a radical-promoted annulation followed by a Pd-catalyzed C-H amination nih.gov. Adapting this strategy would require significant modification of the starting pyrrolidinone to introduce the necessary reactive groups.

Introduction of Specific Functional Groups (e.g., azidomethyl)

The introduction of specific functional groups, such as the azidomethyl group, can serve as a versatile handle for further chemical modifications, including click chemistry reactions to link the pyrrolidinone scaffold to other molecules.

The synthesis of azido-containing compounds often involves the nucleophilic substitution of a leaving group with an azide (B81097) salt (e.g., sodium azide). For 1-Benzyl-3,3-dimethylpyrrolidin-2-one, a potential strategy would be to first introduce a hydroxymethyl group, for example at the C-5 position, which could then be converted to a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by an azide ion. Azides are valuable synthetic intermediates that can be reduced to primary amines or participate in cycloaddition reactions to form triazoles nih.gov.

Spectroscopic Characterization Techniques for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of 1-benzyl-3,3-dimethylpyrrolidin-2-one, NMR provides unambiguous evidence for the connectivity and stereochemistry of the molecule.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In the case of (R)-4-(Azidomethyl)-1-benzyl-3,3-dimethylpyrrolidin-2-one, the ¹³C NMR spectrum shows distinct signals for each carbon atom, which can be assigned based on their chemical shifts.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals couplings between protons, typically those on adjacent carbon atoms. A COSY spectrum would show correlations between the protons of the pyrrolidinone ring, helping to map out the spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons, allowing for the definitive assignment of carbon signals based on the more easily assigned proton spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the carbon signals of the methyl groups and the methylene (B1212753) groups in the pyrrolidinone and benzyl (B1604629) moieties.

The following table summarizes the ¹³C NMR data for a derivative of the target compound.

| Carbon Atom | Chemical Shift (δ ppm) | Multiplicity (from DEPT) |

| C=O | 169.0 | C |

| Aromatic C | 136.8 | C |

| Aromatic CH | 128.4 | CH |

| Aromatic CH | 127.9 | CH |

| Aromatic CH | 126.6 | C |

| Aromatic CH | 126.5 | CH |

| Aromatic CH | 125.2 | CH |

| CH | 58.1 | CH |

| CH₂ | 49.1 | CH₂ |

| C | 32.2 | C |

| CH₃ | 16.8 | CH₃ |

Table 1: ¹³C NMR data for (R)-4-(Azidomethyl)-1-benzyl-3,3-dimethylpyrrolidin-2-one recorded in DMSO-d₆ at 80°C.

For chiral molecules like substituted pyrrolidinones, determining enantiomeric purity is essential. NMR spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), is a powerful method for this purpose. CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers. This allows for the quantification of the enantiomeric excess (ee). While specific applications of CSAs to "1-Benzyl-3,3-dimethylpyrrolidin-2-one" are not detailed in the provided search results, this is a standard and effective technique for the stereochemical analysis of chiral pyrrolidinones.

NMR spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, is instrumental in determining the relative stereochemistry and preferred conformation of cyclic molecules. For instance, in derivatives of 1-benzyl-3,3-dimethylpyrrolidin-2-one, NOE correlations can establish the spatial proximity of protons on the pyrrolidinone ring and the benzyl group. For example, a 2D ¹H-¹H NOESY experiment on a related compound was used to confirm its diastereomeric structure. Furthermore, computational methods like Density Functional Theory (DFT) can be used in conjunction with NMR data to determine the most stable molecular conformations.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For N-benzyl-gamma-lactams, characteristic fragmentation patterns would include cleavage of the benzyl group and fragmentation of the pyrrolidinone ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For "1-Benzyl-3,3-dimethylpyrrolidin-2-one," the most characteristic absorption band in the IR spectrum would be the strong carbonyl (C=O) stretch of the lactam ring, typically appearing in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. IR spectra for related compounds are typically recorded on spectrometers equipped with an ATR (Attenuated Total Reflectance) accessory.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry (for chiral molecules crystallized as a single enantiomer). While a crystal structure for "1-Benzyl-3,3-dimethylpyrrolidin-2-one" was not found in the search results, this technique has been applied to determine the structures of related compounds, such as other substituted pyrrolidinones and cyclotriphosphazenes with benzyl pendant arms. A successful crystallographic analysis would provide an unambiguous depiction of the molecular geometry and packing in the crystal lattice.

Computational Chemistry and Theoretical Studies on 1 Benzyl 3,3 Dimethylpyrrolidin 2 One and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry and various electronic properties. For derivatives of 1-Benzyl-3,3-dimethylpyrrolidin-2-one, DFT calculations are crucial for understanding their intrinsic chemical characteristics.

The process typically involves selecting a functional, such as the widely used B3LYP hybrid functional, and a basis set (e.g., 6-311G(d,p)) that provides a good balance between accuracy and computational cost. nih.gov The calculations begin with an initial molecular geometry, which is then optimized to find the lowest energy conformation on the potential energy surface. This optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a range of electronic properties can be calculated. mdpi.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. Other calculated descriptors can include the electrostatic potential mapped on the electron density surface, which helps identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net These theoretical findings can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT for a Model Compound

| Calculated Parameter | Typical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.3 eV | Represents the electron-donating ability of the molecule. |

| Energy of LUMO | -2.3 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 eV | Indicates chemical reactivity and stability. nih.gov |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Total Energy | -800 a.u. | The total electronic energy of the molecule in its optimized state. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. mdpi.com

For a flexible molecule like 1-Benzyl-3,3-dimethylpyrrolidin-2-one, which contains rotatable bonds, MD simulations are essential for exploring its conformational landscape. The simulation starts with an initial structure, often the one optimized by DFT, which is then placed in a simulated environment, typically a box of solvent molecules like water, to mimic physiological conditions. mdpi.com The system's trajectory is then calculated by solving Newton's equations of motion for each atom.

By analyzing the trajectory over nanoseconds or even microseconds, researchers can identify the most stable and frequently occurring conformations of the molecule. This analysis provides insights into the molecule's flexibility, the stability of different conformers, and the transitions between them. Such information is vital for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are fundamental in medicinal chemistry for predicting the activity of new, unsynthesized molecules and for understanding the mechanism of action of a series of compounds. nih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds (e.g., pyrrolidin-2-one derivatives) with experimentally determined biological activities is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, topological indices) or 3D descriptors (e.g., molecular shape, electronic properties derived from quantum chemical calculations). nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). wikipedia.orgspu.edu.sy

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like leave-one-out (LOO) cross-validation and by using an external set of compounds not included in the model's training. nih.gov

A successful QSAR model can explain a high percentage of the variance in the biological data and can be used to predict the activity of novel analogues, thereby prioritizing the synthesis of the most promising candidates. nih.govspu.edu.sy For instance, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents found that their activity was mainly dependent on specific quantum chemical descriptors. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR) | Hydrophobicity and polarizability of the molecule. spu.edu.sy |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Electronic distribution and reactivity. lkouniv.ac.in |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, shape, and degree of branching. |

| Steric/Geometric | Molecular volume, Surface area | Three-dimensional shape and size of the molecule. |

Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). lkouniv.ac.in This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. uran.uanih.gov

The docking process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The ligand structure, such as that of 1-Benzyl-3,3-dimethylpyrrolidin-2-one, is generated and optimized.

Binding Site Identification: The active site or binding pocket of the receptor is identified.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site. nih.gov Software like AutoDock or MolDock is commonly used for this purpose. nih.govnih.gov

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. nih.gov

Analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor. nih.gov For analogues of 1-benzylpyrrolidin-2-one, docking studies can predict their binding affinity to specific targets, helping to rationalize their biological activity and guide the design of more potent derivatives. uran.ua

Prediction of Spectroscopic Parameters

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which can be invaluable for confirming their structure and interpreting experimental data. DFT calculations are particularly effective for predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

To predict an IR spectrum, DFT is used to calculate the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. The resulting theoretical spectrum can be compared with an experimental FTIR spectrum to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental NMR data. This comparison can confirm the proposed structure of a newly synthesized compound like 1-Benzyl-3,3-dimethylpyrrolidin-2-one or its derivatives. nih.gov

Advanced Applications of the 1 Benzyl 3,3 Dimethylpyrrolidin 2 One Scaffold in Organic Synthesis

Building Blocks for Complex Organic Molecules

The rigid, five-membered lactam structure of 1-benzyl-3,3-dimethylpyrrolidin-2-one, combined with its gem-dimethyl substitution at the C3 position, makes it an attractive starting material for the synthesis of more elaborate molecules. The pyrrolidone core is a common feature in a variety of psychoactive nootropic agents, highlighting the significance of this heterocyclic system in medicinal chemistry. uran.ua The N-benzyl group provides a stable protecting group that can be removed under various conditions, allowing for late-stage modification of the nitrogen atom.

The general utility of pyrrolidine (B122466) derivatives as intermediates in pharmaceutical research further underscores the importance of the 1-benzyl-3,3-dimethylpyrrolidin-2-one scaffold. openmedicinalchemistryjournal.com These derivatives are frequently employed in the construction of more complex molecules with potential therapeutic applications. openmedicinalchemistryjournal.com

| Starting Material | Key Intermediate | Final Products | Overall Yield | Reference |

|---|---|---|---|---|

| Known Pyrrolidinone | Racemic Nitrile ((+/-)-9) | 3,3-dimethylprolines ((+)-1 and (-)-1), 3,3-dimethylprolinamides ((+)-2 and (-)-2) | 58% (over 4 steps) | nih.gov |

Precursors to Other Heterocyclic Systems

While direct literature examples of 1-benzyl-3,3-dimethylpyrrolidin-2-one undergoing ring expansion or transformation into other heterocyclic systems are not prevalent, the inherent reactivity of the lactam functionality suggests significant potential in this area. Lactams can be chemically manipulated to either expand to larger rings or be incorporated into bicyclic systems.

One potential transformation is the ring expansion of the five-membered pyrrolidinone to a six-membered piperidine (B6355638). Various synthetic methodologies have been developed for the synthesis of piperidine derivatives, a common motif in pharmaceuticals, though many of these routes involve cyclization of acyclic precursors or hydrogenation of pyridine (B92270) rings. nih.govbeilstein-journals.orgnih.govacs.orgyoutube.com However, the conversion of a lactam to a larger ring system is a known synthetic strategy. For example, the reduction of the lactam carbonyl followed by ring-opening and subsequent recyclization could, in principle, lead to piperidines or other nitrogen-containing heterocycles.

Furthermore, the pyrrolidinone scaffold can be envisioned as a precursor for the synthesis of bicyclic heterocycles. Intramolecular cyclization reactions starting from functionalized pyrrolidinones could lead to the formation of fused or bridged ring systems. For instance, the introduction of a suitable side chain at the C4 or C5 position of the pyrrolidinone ring could enable a subsequent intramolecular reaction to form a second ring. Such strategies are employed in the synthesis of various nitrogen-containing bicyclic alkaloids. nih.govresearchgate.net The Ugi four-component reaction has been utilized in the solid-phase synthesis of N-substituted pyrrolidinones tethered to N-substituted piperidines, demonstrating the utility of the pyrrolidinone core in constructing more complex heterocyclic systems. nih.govacs.org

| Transformation Type | Potential Product | General Strategy |

|---|---|---|

| Ring Expansion | Piperidine derivatives | Reduction of lactam, ring opening, and recyclization |

| Bicyclic System Formation | Fused or bridged heterocycles | Functionalization of the pyrrolidinone ring followed by intramolecular cyclization |

Catalyst Ligands and Organocatalysis

The pyrrolidine ring is a cornerstone of modern asymmetric catalysis, most famously exemplified by the amino acid proline and its derivatives. These organocatalysts are highly effective in a wide range of enantioselective transformations. While there are no direct reports of 1-benzyl-3,3-dimethylpyrrolidin-2-one being used as a catalyst or ligand, its structural framework presents a promising starting point for the design of new catalytic systems.

The development of chiral ligands for asymmetric metal catalysis is a field of intense research. The effectiveness of a chiral ligand often relies on its ability to create a well-defined and sterically hindered chiral environment around a metal center. By introducing functionality at the C4 and C5 positions of the 1-benzyl-3,3-dimethylpyrrolidin-2-one ring, it is conceivable to synthesize novel bidentate or tridentate ligands. The gem-dimethyl group at the C3 position could serve to enforce a specific conformation of the pyrrolidine ring, which could in turn influence the stereochemical outcome of a catalyzed reaction.

In the realm of organocatalysis, the pyrrolidine scaffold is preeminent. Proline-based organocatalysts typically operate through the formation of enamine or iminium ion intermediates. Modification of the 1-benzyl-3,3-dimethylpyrrolidin-2-one scaffold could lead to new classes of organocatalysts. For example, reduction of the lactam to the corresponding pyrrolidine would yield a chiral secondary amine, the key functional group for enamine catalysis. Further functionalization could introduce hydrogen-bonding donors or other functionalities to enhance stereocontrol. The inherent chirality of derivatives of 1-benzyl-3,3-dimethylpyrrolidin-2-one could be exploited to induce asymmetry in a variety of organic reactions.

| Application | Proposed Modification | Potential Advantage |

|---|---|---|

| Chiral Ligand for Metal Catalysis | Functionalization at C4/C5 positions to create coordinating groups | Gem-dimethyl group may enforce a rigid conformation, enhancing stereoselectivity |

| Organocatalyst | Reduction of lactam to pyrrolidine and further functionalization | Creation of novel proline-type catalysts with unique steric and electronic properties |

Pyrrolidinone Scaffolds in Modern Chemical Biology Research: Design Principles and Structure Activity Relationships Sar Methodologies

Scaffold Versatility and Pharmacophore Exploration

The pyrrolidinone ring system is a highly valued scaffold in drug discovery due to its favorable physicochemical properties and synthetic tractability. The five-membered lactam structure provides a rigid core that can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space and the optimization of interactions with biological targets. In the context of "1-Benzyl-3,3-dimethylpyrrolidin-2-one," the scaffold's versatility is exemplified by the distinct substitutions at the 1 and 3 positions.

The N-benzyl group at position 1 is a key feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. The aromatic ring of the benzyl (B1604629) group can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions with biological targets. Furthermore, the benzyl group provides a handle for further chemical modification, allowing for the introduction of substituents on the phenyl ring to fine-tune electronic and steric properties.

The gem-dimethyl group at the C3 position is another critical determinant of the molecule's properties. These methyl groups introduce steric bulk, which can influence the compound's conformation and its ability to fit into a binding pocket. This steric hindrance can also shield the adjacent amide bond from enzymatic degradation, potentially enhancing the metabolic stability of the compound.

Pharmacophore exploration with the 1-benzyl-3,3-dimethylpyrrolidin-2-one scaffold involves systematically varying the substituents at these key positions to map the steric, electronic, and hydrogen-bonding requirements of a target binding site. The pyrrolidinone core itself contains a hydrogen bond acceptor (the carbonyl oxygen) and can be designed to include hydrogen bond donors or other functional groups to create a diverse range of pharmacophoric patterns.

Pseudorotation and Three-Dimensional (3D) Coverage of Pyrrolidinone Ring

The non-planar nature of the pyrrolidinone ring is a crucial aspect of its utility as a scaffold, providing access to three-dimensional chemical space. Unlike flat aromatic rings, the saturated five-membered ring of pyrrolidinone can adopt various conformations, a phenomenon known as pseudorotation . This conformational flexibility allows the substituents on the ring to be projected in different spatial orientations, which can be critical for optimal binding to a protein target.

The pyrrolidinone ring typically adopts envelope or twist conformations. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, no four atoms are coplanar. The energy barrier between these conformations is generally low, allowing the ring to rapidly interconvert between them.

Influence of Steric Factors on Molecular Recognition

Steric factors play a pivotal role in molecular recognition, governing the complementarity between a ligand and its binding site. In "1-Benzyl-3,3-dimethylpyrrolidin-2-one," the steric bulk of the N-benzyl and C3-gem-dimethyl groups significantly impacts its interaction with biological macromolecules.

The gem-dimethyl group at C3 provides a significant steric presence that can have several consequences for molecular recognition:

Conformational Restriction: As mentioned earlier, these groups can restrict the conformational flexibility of the pyrrolidinone ring, pre-organizing the molecule for binding.

Exclusion of Water: The hydrophobic methyl groups can help to displace water molecules from a binding site, which can be an entropically favorable process that contributes to binding affinity.

Prevention of Undesired Interactions: The steric bulk can prevent the molecule from binding to off-target proteins, thereby improving its selectivity.

Understanding the influence of these steric factors is crucial for the rational design of analogs of "1-Benzyl-3,3-dimethylpyrrolidin-2-one" with improved potency and selectivity.

Rational Design Principles for Pyrrolidinone-Based Compounds

The rational design of new compounds based on the "1-Benzyl-3,3-dimethylpyrrolidin-2-one" scaffold relies on a deep understanding of its structure-activity relationships and the principles of molecular recognition. Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The pyrrolidinone core can be replaced with other five-membered lactams or other heterocyclic systems to explore new chemical space while maintaining key pharmacophoric features. Similarly, the benzyl and dimethyl groups can be replaced with bioisosteres to modulate properties such as solubility, metabolism, and target affinity.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD techniques can be employed to design analogs of "1-Benzyl-3,3-dimethylpyrrolidin-2-one" that fit optimally into the binding site. This can involve using computational tools to predict binding modes and affinities, guiding the synthesis of new compounds.

Fragment-Based Drug Discovery (FBDD): The pyrrolidinone scaffold itself can be considered a fragment. In FBDD, small fragments are screened for binding to a target, and then grown or linked together to create more potent lead compounds. The "1-Benzyl-3,3-dimethylpyrrolidin-2-one" structure can provide inspiration for the design of fragments for such screening campaigns.

Conformational Analysis: Computational methods can be used to study the conformational preferences of "1-Benzyl-3,3-dimethylpyrrolidin-2-one" and its analogs. This information can be used to design molecules that are pre-organized in the bioactive conformation, leading to improved binding affinity.

Methodologies for Structure-Activity Relationship (SAR) Studies for Pyrrolidinone Derivatives

Elucidating the structure-activity relationship (SAR) is a critical step in the optimization of a lead compound. For derivatives of "1-Benzyl-3,3-dimethylpyrrolidin-2-one," SAR studies would involve the systematic modification of the molecule and the evaluation of the resulting biological activity.

Substituent Effects on Interaction Profiles

The interaction profile of "1-Benzyl-3,3-dimethylpyrrolidin-2-one" is determined by the nature and position of its substituents. SAR studies would systematically explore the effects of modifying these substituents:

N-Benzyl Group Modifications:

Electronic Effects: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the aromatic system, affecting its ability to participate in cation-π or other electronic interactions.

Steric Effects: Varying the size and position of substituents on the phenyl ring can probe the steric tolerance of the binding pocket.

Hydrophobicity/Hydrophilicity: The introduction of polar or nonpolar groups can alter the compound's solubility and its hydrophobic interactions with the target.

C3-gem-Dimethyl Group Modifications:

Homologation: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) would systematically increase the steric bulk at this position, providing insights into the size of the corresponding pocket in the target.

Cyclization: The two methyl groups could be incorporated into a cyclopropyl or other small ring system to create a spirocyclic center. This would rigidly fix the conformation at C3 and introduce a different steric profile.

Introduction of Polarity: Replacing one or both methyl groups with polar functionalities could introduce new hydrogen bonding or other polar interactions.

The results of these modifications would be compiled into a SAR table , which would correlate the structural changes with the observed biological activity.

Table 1: Hypothetical SAR Table for 1-Benzyl-3,3-dimethylpyrrolidin-2-one Analogs

| Compound | R1 (on Benzyl Ring) | R2 (at C3) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | H | -CH3, -CH3 | 1.0 |

| 2 | 4-Cl | -CH3, -CH3 | 0.5 |

| 3 | 4-OCH3 | -CH3, -CH3 | 2.5 |

| 4 | H | -CH2CH3, -CH3 | 5.0 |

| 5 | H | Spirocyclopropyl | 0.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Stereoisomerism and Enantiospecificity in Molecular Interactions

While "1-Benzyl-3,3-dimethylpyrrolidin-2-one" itself is achiral, the introduction of substituents at other positions of the pyrrolidinone ring can create stereocenters. For instance, substitution at the C4 or C5 positions would lead to the formation of enantiomers and diastereomers.

Biological systems are chiral, and as such, stereoisomers of a compound often exhibit different biological activities. This phenomenon, known as enantiospecificity , arises from the differential interactions of the enantiomers with the chiral binding site of a protein. One enantiomer may fit perfectly into the binding site, leading to high affinity, while the other may bind weakly or not at all.

Therefore, if chiral analogs of "1-Benzyl-3,3-dimethylpyrrolidin-2-one" were to be synthesized, it would be crucial to:

Separate the stereoisomers: This can be achieved through chiral chromatography or by using stereoselective synthesis.

Determine the absolute configuration: Techniques such as X-ray crystallography are used to determine the exact three-dimensional arrangement of atoms in each stereoisomer.

Evaluate the biological activity of each stereoisomer independently: This allows for the determination of the eutomer (the more active stereoisomer) and the distomer (the less active stereoisomer).

The study of stereoisomerism provides valuable information about the three-dimensional requirements of the target binding site and is a critical aspect of modern drug design.

Q & A

Q. Example Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (benzylation) |

| Catalyst Loading | 5–10 mol% BF₃·OEt₂ |

| Reaction Time | 12–24 hours |

Advanced: How should researchers resolve contradictory NMR data during structural analysis of derivatives?

Answer:

Contradictions often arise from:

- Stereochemical Ambiguity : Use 2D NMR (e.g., NOESY) to confirm spatial arrangements, such as benzyl group orientation relative to the pyrrolidinone ring .

- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) to detect conformational exchange broadening .

- Impurity Interference : Compare with HPLC-MS data to rule out byproducts. Adjust deuterated solvents (CDCl₃ vs. DMSO-d₆) to resolve overlapping peaks .

Basic: What are the documented solubility and stability properties of 1-Benzyl-3,3-dimethylpyrrolidin-2-one?

Answer:

Q. Stability Data :

| Condition | Degradation Risk |

|---|---|

| Ambient Light | Moderate |

| Humidity (>60% RH) | High |

| Acidic pH (pH < 3) | Hydrolysis |

Advanced: What mechanistic insights explain the reactivity of 1-Benzyl-3,3-dimethylpyrrolidin-2-one in nucleophilic additions?

Answer:

The compound’s reactivity is governed by:

- Electrophilic Carbonyl : The pyrrolidinone’s ketone group undergoes nucleophilic attack (e.g., Grignard reagents) but is sterically hindered by the 3,3-dimethyl substituents .

- Benzyl Group Effects : The benzyl moiety enhances electron density at C-2 via resonance, directing nucleophiles to C-5 in regioselective reactions .

- Steric vs. Electronic Balance : Computational modeling (DFT) can predict site selectivity, validated by kinetic studies under varying temperatures .

Basic: What are the ecological and toxicological data gaps for 1-Benzyl-3,3-dimethylpyrrolidin-2-one?

Answer:

Current gaps include:

- Ecotoxicology : No data on aquatic toxicity (e.g., LC₅₀ for fish) or biodegradability .

- Long-Term Exposure : Limited mammalian toxicity studies beyond acute hazards (H302, H315) .

Recommendations : Conduct OECD 301/302 tests for biodegradation and chronic toxicity assays using in vitro models (e.g., HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.